molecular formula C8H12O B13836335 (1R,5R)-bicyclo[3.2.1]octan-2-one

(1R,5R)-bicyclo[3.2.1]octan-2-one

Cat. No.: B13836335
M. Wt: 124.18 g/mol
InChI Key: SXFPXZSENHPCSH-RNFRBKRXSA-N
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Description

(1R,5R)-bicyclo[3.2.1]octan-2-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound consists of a bicyclo[3.2.1]octane framework with a ketone functional group at the 2-position. Its rigid structure and stereochemistry contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-bicyclo[3.2.1]octan-2-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a cyclopentadiene derivative reacts with a suitable dienophile to form the bicyclic framework. The reaction conditions typically include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-bicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,5R)-bicyclo[3.2.1]octan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5R)-bicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The rigid bicyclic structure also plays a role in determining its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-bicyclo[3.2.1]octan-2-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,5R)-bicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2/t6-,7-/m1/s1

InChI Key

SXFPXZSENHPCSH-RNFRBKRXSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]1CCC2=O

Canonical SMILES

C1CC2CC1CCC2=O

Origin of Product

United States

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